molecular formula C20H17ClN6O2S B6511845 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide CAS No. 895111-73-6

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

Cat. No.: B6511845
CAS No.: 895111-73-6
M. Wt: 440.9 g/mol
InChI Key: SPZAAXKLXKVYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole ring fused to a 1,2,4-thiadiazole core. Key structural attributes include:

  • A 3-chloro-4-methylphenyl substituent on the triazole ring, which enhances lipophilicity and steric bulk.
  • Methyl groups at the 5-position of the triazole and the 3-position of the thiadiazole, modulating metabolic stability and conformational rigidity.

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-4-7-14(10-16(11)21)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-8-15(29-3)9-6-13/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZAAXKLXKVYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure

The compound features a triazole ring, a thiadiazole moiety, and a methoxybenzamide structure. Its molecular formula is C20H19ClN4O2SC_{20}H_{19}ClN_4O_2S .

Antimicrobial Activity

Research indicates that derivatives of triazole and thiadiazole compounds exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results show that it possesses moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL depending on the strain .
  • Antifungal Activity : The compound also demonstrates antifungal properties against Candida albicans and Aspergillus niger, with MIC values reported between 1.6 μg/mL and 25 μg/mL .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the triazole moiety is particularly significant as it has been shown to interfere with the biosynthesis of ergosterol in fungi, leading to cell death .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives, including the target compound. The results indicated that modifications in substituents significantly influenced their activity against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : In vivo studies on animal models demonstrated that compounds similar to this compound exhibited promising results in reducing infection rates when compared to standard treatments .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)References
Target Compound12.5 - 501.6 - 25
Compound A25 - 1005 - 30
Compound B15 - 6010 - 20

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below contrasts the target compound with structurally related analogs from the evidence:

Compound Name / Source Triazole Substituent Thiadiazole Substituent Molecular Weight Key Functional Groups
Target Compound 3-chloro-4-methylphenyl 4-methoxybenzamide Not provided Methoxy, benzamide, chloro, methyl
Compound 6 () Phenyl Benzamide 348.39 Benzamide, isoxazole
Compound 8a () Phenyl Acetylpyridinyl 414.49 Acetyl, pyridine, benzamide
Compound 4-chlorophenyl 3,5-dimethoxyphenylamine 428.9 Dimethoxy, amine

Key Observations:

  • Substituent Effects : The target’s 3-chloro-4-methylphenyl group introduces greater steric hindrance and electron-withdrawing character compared to the phenyl group in compounds. This may influence binding affinity in biological targets .
  • Benzamide vs. Amine: The 4-methoxybenzamide in the target contrasts with the 3,5-dimethoxyphenylamine in .

Physicochemical and Spectral Properties

Property Target Compound Compound 6 () Compound 8a ()
Melting Point (°C) Unknown 160 290
IR C=O Stretch (cm⁻¹) Unknown 1606 1679, 1605 (dual peaks)
MS Fragmentation Unknown m/z 348 (M⁺) m/z 414 (M⁺)

Insights :

  • The high melting point of Compound 8a (290°C) suggests strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) due to its acetylpyridinyl group .
  • Absence of the target’s spectral data limits direct comparison, but IR peaks near 1600–1700 cm⁻¹ are expected for its benzamide and triazole-thiadiazole moieties.

Preparation Methods

Formation of 5-Amino-1,3,4-thiadiazole Intermediate

A modified protocol from Mirzaei et al. (2008) involves refluxing 4-methoxybenzoyl chloride with thiosemicarbazide in phosphorus oxychloride (15 mL) at 110°C for 1 hour. The mixture is cooled, diluted with water, and basified with potassium hydroxide to precipitate N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-4-methoxybenzamide. Recrystallization in ethanol yields the intermediate with ~75% purity.

Key Reaction Conditions

ParameterValue
Temperature110°C
Reflux Time1 hour
SolventPhosphorus oxychloride
BaseKOH (aqueous)
Yield68–72%

Triazole Ring Construction via Click Chemistry

The 1,2,3-triazole moiety is introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3-Chloro-4-methylphenyl azide is reacted with 5-methyl-1-propargyl-1,2,3-triazole in the presence of Cu(I) iodide (10 mol%) and DIPEA in THF at 60°C. This step achieves regioselective triazole formation with >90% yield.

Coupling of Thiadiazole and Triazole Units

The final coupling employs EDC·HCl and HOBt as coupling agents. The thiadiazole intermediate (1.2 equiv) is reacted with the triazole derivative (1.0 equiv) in anhydrous DCM at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound at 65% efficiency.

Oxidative Dimerization of Thioamides via Biocatalytic Methods

Recent advancements in enzymatic synthesis offer an alternative route. Vanadium-dependent haloperoxidases (V-HPOs) catalyze the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles.

Enzymatic Synthesis of Thiadiazole Core

4-Methoxybenzothioamide (2.0 mmol) is treated with CpVBPO D335G mutant enzyme (5 mg/mL) in the presence of H₂O₂ (2.2 equiv) and KCl (0.1 equiv) in acetate buffer (pH 4.5). The reaction proceeds at 25°C for 24 hours, yielding 78% of the thiadiazole intermediate.

Optimized Biocatalytic Conditions

ParameterValue
EnzymeCpVBPO D335G
OxidantH₂O₂
Halide SourceKCl
Temperature25°C
Yield78%

Post-Modification and Functionalization

The triazole subunit is appended using Mitsunobu conditions (DIAD, PPh₃) to couple the thiadiazole intermediate with 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction proceeds in THF at 0°C→RT, achieving 70% yield after HPLC purification.

Multi-Step Synthesis via Sequential Heterocycle Assembly

Thiadiazole Synthesis from Acylhydrazines

Acylhydrazines derived from 4-methoxybenzoic acid are cyclized with CS₂ in ethanol under reflux (Scheme 3). The reaction forms 2-amino-1,3,4-thiadiazoles, which are subsequently methylated using methyl iodide and K₂CO₃ in DMF.

Cyclization Parameters

ReagentRole
CS₂Sulfur source
EthanolSolvent
Reflux Temperature80°C
Reaction Time6 hours

Triazole-Thiadiazole Conjugation

A Suzuki-Miyaura cross-coupling links the triazole and thiadiazole units. Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between the boronic ester-functionalized triazole and the brominated thiadiazole in dioxane/H₂O (3:1) at 90°C. The product is isolated in 82% yield after column chromatography.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivityToxic solvents (POCl₃)65–72%
BiocatalyticEco-friendly, mild conditionsEnzyme cost and stability70–78%
Multi-Step AssemblyModular, scalableLengthy purification steps68–82%

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including cyclization and condensation. For example, cyclization of intermediates using phosphorus oxychloride at 120°C (as seen in analogous thiadiazole syntheses) can form the 1,2,4-thiadiazole core . Optimization may include solvent selection (e.g., DMF for solubility), catalyst use (e.g., K₂CO₃ for nucleophilic substitutions) , and temperature control to minimize side reactions. Characterization via IR and NMR is critical to confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for verifying the compound’s structure?

Combined spectral analysis is essential:

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650–1700 cm⁻¹) and triazole/thiadiazole rings .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm) and aromatic/heterocyclic carbons .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays targeting enzymes or receptors relevant to its structural motifs. For example:

  • Enzyme Inhibition : Test against α-glucosidase or lipase using spectrophotometric methods, referencing triazole-thiadiazole hybrids with IC₅₀ values in the µM range .
  • Antimicrobial Activity : Employ broth microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

Systematically modify substituents (e.g., chloro, methoxy, methyl groups) and assess activity changes. For instance:

  • Replace the 3-chloro-4-methylphenyl group with fluorinated analogs to study electronic effects .
  • Compare thiadiazole vs. oxadiazole cores to evaluate heterocycle influence on binding .
  • Use computational docking to prioritize synthetic targets based on predicted binding affinities .

Q. How can molecular docking and dynamics simulations clarify its mechanism of action?

Perform docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., enzymes or receptors). For example:

  • Analyze hydrogen bonding between the amide group and active-site residues .
  • Simulate binding stability over 100 ns to identify critical interactions .

Q. What methods assess metabolic stability in preclinical studies?

  • Liver Microsomal Assays : Incubate the compound with cytochrome P450 enzymes and monitor degradation via LC-MS .
  • CYP Inhibition Screening : Use fluorogenic substrates to determine if the compound inhibits major CYP isoforms .

Q. How can potentiometric titration characterize its acid-base properties?

Titrate the compound with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., DMF, acetone) to measure pKa values. This reveals protonation sites critical for solubility and bioactivity .

Q. What synthetic routes enable isotopic labeling (e.g., ¹⁴C or ³H) for pharmacokinetic studies?

Introduce isotopes during key steps, such as:

  • Using ¹⁴C-labeled methyl iodide for methoxy group incorporation .
  • Catalytic tritiation of aromatic rings under hydrogen gas .

Q. How do substituents on the triazole ring influence electrochemical behavior?

Perform cyclic voltammetry to measure redox potentials. Electron-withdrawing groups (e.g., Cl) may stabilize radical intermediates, affecting antioxidant or pro-oxidant activity .

Q. What computational tools predict toxicity or off-target effects?

Use QSAR models (e.g., Toxtree, SwissADME) to estimate hepatotoxicity or mutagenicity. Molecular dynamics can also predict interactions with off-target proteins like hERG channels .

Contradictions and Considerations

  • Synthetic Yield Variability : Evidence reports high yields using POCl₃, but competing reactions (e.g., hydrolysis) may require anhydrous conditions.
  • Biological Activity Discrepancies : Triazole-thiadiazole hybrids in show potent enzyme inhibition, while similar structures in prioritize antimicrobial effects. Context-specific assays are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.